molecular formula C16H29N5O3 B038354 Sperabillin B CAS No. 111337-85-0

Sperabillin B

Cat. No.: B038354
CAS No.: 111337-85-0
M. Wt: 339.43 g/mol
InChI Key: HGBIYXQMCATWPJ-HPLJFFTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sperabillin B is a natural product found in Pseudomonas fluorescens with data available.

Scientific Research Applications

Antibiotic Properties

Sperabillin B, derived from Pseudomonas fluorescens YK-437, exhibits significant antibacterial activity against various strains, including antibiotic-resistant ones. It has been identified as a novel antibiotic with a structure similar to sperabillin A but with a methyl substituent at the C-6 position. This compound is effective against both Gram-negative and Gram-positive bacteria, including strains of Pseudomonas aeruginosa and Staphylococcus aureus (Hida et al., 1993), (Katayama et al., 1992).

Anti-Tumor Activity

Research has shown that sperabillin polymers, derived from sperabillin A, exhibit notable anti-tumor properties. These polymers can selectively inhibit the proliferation of human umbilical vein endothelial (HUVE) cells and have demonstrated effectiveness against B16 melanoma in vivo. Higher molecular weight polymers exhibit stronger inhibition of HUVE cell proliferation (Hida et al., 1993).

Immunopharmacology

Sperabillin polymers have been found to significantly activate murine peritoneal macrophages, enhancing their phagocytosis-dependent respiratory burst and Fc gamma receptor expression. These activated macrophages have shown strong inhibitory activity against the growth of tumor cell lines, suggesting potential applications in cancer immunotherapy (Takizawa et al., 1994).

Chemical Synthesis and Derivatives

The chemical synthesis of this compound and its derivatives has been a focus of research to understand its structure and potential modifications for enhanced efficacy. Studies have detailed asymmetric total synthesis of this compound, providing insights into its molecular structure and potential for creating modified compounds with improved or varied bioactivities (Davies et al., 2004), (Davies & Ichihara, 1999).

Properties

CAS No.

111337-85-0

Molecular Formula

C16H29N5O3

Molecular Weight

339.43 g/mol

IUPAC Name

(3R,5R,6R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-5-hydroxyheptanamide

InChI

InChI=1S/C16H29N5O3/c1-3-4-5-6-15(23)21-11(2)13(22)9-12(17)10-16(24)20-8-7-14(18)19/h3-6,11-13,22H,7-10,17H2,1-2H3,(H3,18,19)(H,20,24)(H,21,23)/b4-3-,6-5+/t11-,12-,13-/m1/s1

InChI Key

HGBIYXQMCATWPJ-HPLJFFTKSA-N

Isomeric SMILES

C/C=C\C=C\C(=O)N[C@H](C)[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O

SMILES

CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O

Canonical SMILES

CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O

Synonyms

sperabillin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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